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molecular formula C7H9N3 B2657578 5-Cyclopropylpyrazin-2-amine CAS No. 920313-51-5

5-Cyclopropylpyrazin-2-amine

Cat. No. B2657578
M. Wt: 135.17
InChI Key: QGPDJOYNWDQAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242996B2

Procedure details

To a microwave vial was charged with 5-bromopyrazin-2-amine (400 mg. 2.3 mmol), 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.16 g, 6.9 mmol), KOt-Bu (1M in t-BuOH, 9.2 mL), 1,4-dioxane (10 mL), and water (0.10 mL), and the mixture was purged with Argon, followed by addition of Palladium tetrakis (266 mg, 0.23 mmol) and final Argon purge, then the mixture was sealed and heated at 150° C. via microwave reactor for 20 min. To the reaction mixture was added 2nd portion of PalladiumTetrakis (266 mg) and the reaction was heated at 160° C. via microwave reactor for 20 min. The reaction mixture was filtered through a thin layer of Celite, and the filtrate was concentrated. The residue was triturated with EtOAc (6 mL), and the precipitates were removed via centrifugation and filtration. The EtOAc supernatant was back extracted with aqueous TFA solution (3×3 mL, TFA/water—1 mL/10 mL). The TFA solutions were combined, diluted with acetonitrile (10 mL), frozen and lyophilized to afford 5-cyclopropylpyrazin-2-amine in a yellow powder. The product after lyophilization was transferred to a vial, basified to pH>12 with sat. Na2CO3 (3 mL), extracted with EtOAc(4×6 mL), and the EtOAc extracts were combined, and concentrated and further dried under high vacuum, and final 5-cyclopropylpyrazin-2-amine free base was obtained (79 mg, 25.4% yield). LCMS (m/z): 136.1 (MH+), 0.30 min. 1H NMR (CD3OD) δ ppm 8.29 (d, J=1.2 Hz, 1H), 7.70 (d, J=1.6 Hz, 1H), 2.00-2.08 (m, 1H), 0.94-1.00 (m, 2H), 0.87-0.93 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
266 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH:9]1(B2OC(C)(C)C(C)(C)O2)[CH2:11][CH2:10]1.CC([O-])(C)C.[K+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH:9]1([C:2]2[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH2:11][CH2:10]1 |f:2.3,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(CC1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
9.2 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
266 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with Argon
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
the mixture was sealed
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 2nd portion of PalladiumTetrakis (266 mg)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 160° C. via microwave reactor for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a thin layer of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc (6 mL)
CUSTOM
Type
CUSTOM
Details
the precipitates were removed via centrifugation and filtration
EXTRACTION
Type
EXTRACTION
Details
The EtOAc supernatant was back extracted with aqueous TFA solution (3×3 mL, TFA/water—1 mL/10 mL)
ADDITION
Type
ADDITION
Details
diluted with acetonitrile (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
frozen

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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